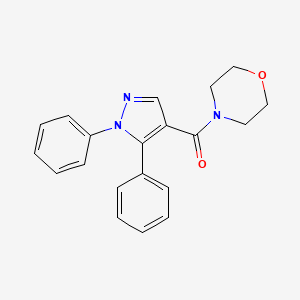
(1,5-二苯基-1H-吡唑-4-基)(吗啉基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,5-diphenyl-1H-pyrazol-4-yl)(morpholino)methanone is a chemical compound with the molecular formula C20H19N3O2 It is characterized by a pyrazole ring substituted with phenyl groups at positions 1 and 5, and a morpholino group attached to the methanone moiety
科学研究应用
Medicinal Chemistry: It has shown promise as a lead compound for the development of anti-inflammatory, antimalarial, and antileishmanial agents.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the mechanisms of various biological processes and as a tool for probing molecular interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-diphenyl-1H-pyrazol-4-yl)(morpholino)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones, such as acetylacetone, in the presence of an acid catalyst.
Substitution with Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions, where phenyl halides react with the pyrazole ring in the presence of a base.
Attachment of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the methanone moiety.
Industrial Production Methods
Industrial production of (1,5-diphenyl-1H-pyrazol-4-yl)(morpholino)methanone may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can replace the phenyl or morpholino groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Phenyl halides, morpholine, and suitable bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
作用机制
The mechanism of action of (1,5-diphenyl-1H-pyrazol-4-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to interact with the active sites of certain enzymes, inhibiting their activity and thereby exerting its biological effects . The compound’s structure allows it to fit into the binding pockets of these targets, leading to the modulation of biochemical pathways.
相似化合物的比较
Similar Compounds
(1,3-diphenyl-1H-pyrazol-4-yl)methanone: Lacks the morpholino group, which may affect its biological activity and solubility.
(1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone: Contains only one phenyl group, potentially altering its interaction with molecular targets.
(1,5-diphenyl-1H-pyrazol-4-yl)(piperidino)methanone: Substitutes the morpholino group with a piperidino group, which may influence its pharmacokinetic properties.
Uniqueness
(1,5-diphenyl-1H-pyrazol-4-yl)(morpholino)methanone stands out due to the presence of both phenyl and morpholino groups, which confer unique chemical and biological properties. These structural features enhance its potential as a versatile compound in various research applications.
属性
IUPAC Name |
(1,5-diphenylpyrazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(22-11-13-25-14-12-22)18-15-21-23(17-9-5-2-6-10-17)19(18)16-7-3-1-4-8-16/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGJPVBNDIVQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4a-amino-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2596458.png)
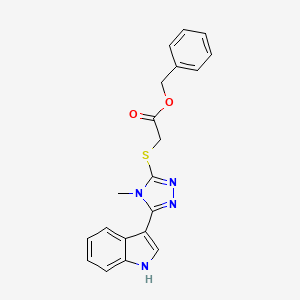
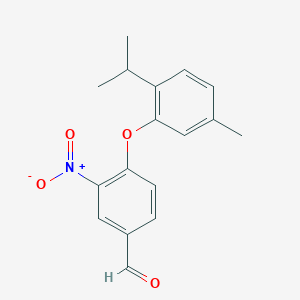
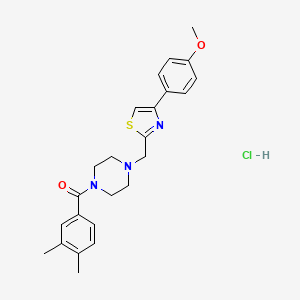
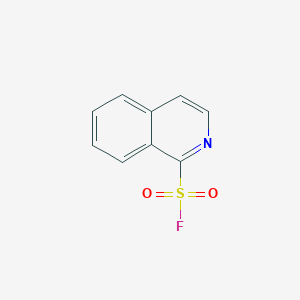
![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2596469.png)
![N-(1,3-benzothiazol-2-yl)-2-{4-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]piperidin-1-yl}acetamide](/img/structure/B2596470.png)

![N'-(3-chloro-4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2596473.png)
![tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate](/img/structure/B2596474.png)
![Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2596475.png)

![1-[3-(2-Methoxypyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2596479.png)
